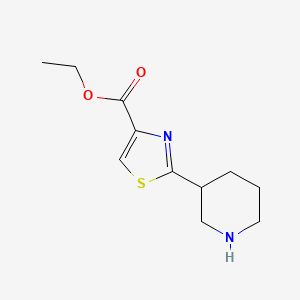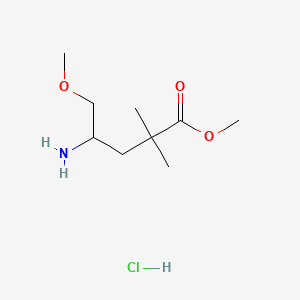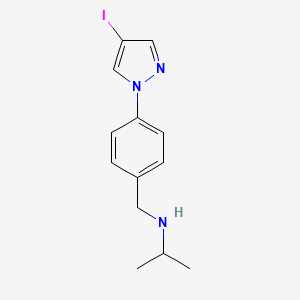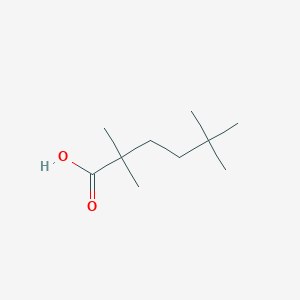
2,2,5,5-tetramethylhexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-tetramethylhexanoic acid is an organic compound with the molecular formula C10H20O2. It is a derivative of hexanoic acid, characterized by the presence of four methyl groups attached to the second and fifth carbon atoms of the hexane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolites as catalysts has also been explored to enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-tetramethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting carboxylic acids to acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or other substituted derivatives.
Applications De Recherche Scientifique
2,2,5,5-tetramethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,2,5,5-tetramethylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: Lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2,5,5-tetramethylhexane: Similar structure but lacks the carboxylic acid group, affecting its reactivity and solubility.
2,2,5,5-tetramethyltetrahydrofuran: A cyclic ether with similar methyl substitution but different functional group and reactivity
Uniqueness
2,2,5,5-tetramethylhexanoic acid is unique due to its combination of a carboxylic acid group and multiple methyl substitutions, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
156606-69-8 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,2,5,5-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)6-7-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |
Clé InChI |
USXOCFSUZNCRMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13553410.png)

![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)
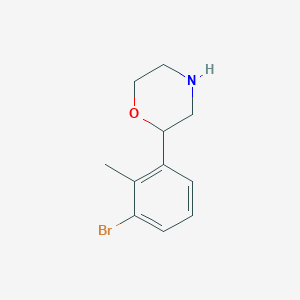
![methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13553425.png)
![1-(trifluoromethyl)-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13553438.png)
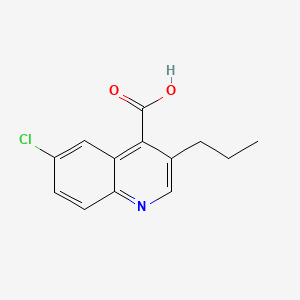
![(1R,3S,5S)-3-(pyrimidin-5-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B13553449.png)
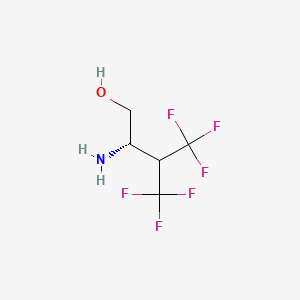
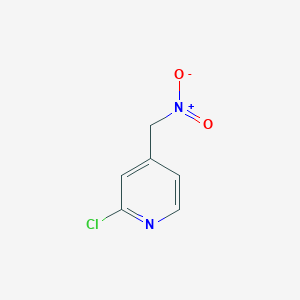
![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
